molecular formula C16H16N2O5S B2519309 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate CAS No. 1396869-33-2

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate

Cat. No.: B2519309
CAS No.: 1396869-33-2
M. Wt: 348.37
InChI Key: LHDNRRAWTYTGSK-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate is a sophisticated synthetic molecule designed for advanced antimicrobial research. It is built upon a benzothiazole scaffold, a heterocyclic system widely recognized for its significant and versatile biological activities . Thiazole and benzothiazole derivatives are considered nuclei of great value for obtaining molecules with potent biological properties, particularly against drug-resistant bacterial strains . This specific compound is of high interest for investigating novel inhibitors of key bacterial enzymes. Research into similar thiazole-containing compounds has demonstrated their potential to act as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial agents. The benzothiazole core can be engineered to interact with the ATP-binding sites of these enzymes, such as the GyrB subunit, potentially leading to the disruption of DNA synthesis and bacterial cell death . Furthermore, the structural features of this compound, including the 1,4-dioxine carboxylate moiety, are reminiscent of other pharmacologically active structures and may contribute to its physicochemical profile and binding affinity . This makes it a promising chemical tool for researchers aiming to address the global crisis of antibiotic resistance by exploring new mechanisms of action and overcoming common resistance pathways such as efflux pumps and enzymatic drug inactivation .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,3-dihydro-1,4-dioxine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-20-11-3-2-4-13-14(11)17-16(24-13)18-7-10(8-18)23-15(19)12-9-21-5-6-22-12/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNRRAWTYTGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N2O5SC_{17}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 360.5 g/mol. The structure includes a methoxy-substituted benzothiazole moiety and an azetidine ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H16N2O5S
Molecular Weight360.5 g/mol
CAS Number1396708-86-3

Antimicrobial Activity

Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell walls or inhibition of essential enzymes.

Anticancer Properties

Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). In vitro assays revealed that certain derivatives achieved IC50 values in the low micromolar range, indicating potent anticancer activity.

Cell LineIC50 (µM)
MDA-MB-2316.2
SK-Hep-14.5

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. It is hypothesized that the presence of the azetidine ring may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

The biological activity of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Cycle Disruption : It may interfere with the cell cycle of cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound could modulate ROS levels within cells, affecting survival and proliferation.

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study published in Molecules evaluated various benzothiazole derivatives for their anticancer properties against breast and liver cancer cell lines. The results indicated that modifications on the benzothiazole ring significantly influenced biological activity, suggesting a structure–activity relationship (SAR) .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized benzothiazole derivatives against multiple bacterial strains, demonstrating promising results with minimum inhibitory concentrations (MICs) in the micromolar range .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Heterocyclic Components Functional Groups Key Structural Differences
Target Compound Benzothiazole, azetidine, dihydrodioxine Methoxy, ester Unique azetidine ring
N-(4-Methoxybenzothiazol-2-yl)-dioxine-carboxamide () Benzothiazole, dihydrodioxine Methoxy, amide Carboxamide vs. ester; no azetidine
Thiadiazole-fused benzodioxines (1–25, ) Benzodioxine, 1,3,4-thiadiazole Variable substituents Thiadiazole fused systems; no azetidine
Imidazole-dioxine carboxylates (4a–4u, ) Dihydrodioxine, imidazole Styryl, nitro, ester Imidazole instead of azetidine
Pyrazoline-benzothiazole () Benzothiazole, pyrazoline Phenyl, methoxyphenyl Five-membered pyrazoline vs. azetidine
2.4 Physicochemical Properties
  • Azetidine vs. Pyrazoline’s five-membered ring offers better conformational flexibility .
  • Ester vs. amide: Esters are more hydrolytically labile than amides, affecting half-life in physiological conditions. The target compound’s ester may require prodrug strategies for sustained activity .

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